molecular formula C15H16N2O5S B10855091 3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide

3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide

Cat. No.: B10855091
M. Wt: 336.4 g/mol
InChI Key: NXXHQVMWOQRKGC-UHFFFAOYSA-N
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Description

hCAII-IN-8 is a highly selective inhibitor of the enzyme carbonic anhydrase II. This compound is an amide and has shown significant potential in various scientific research applications due to its high selectivity and potency. The inhibition constant (IC50) for hCAII-IN-8 against carbonic anhydrase II is 0.18 micromolar .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hCAII-IN-8 involves the formation of an amide bond. The general synthetic route includes the reaction of an amine with a carboxylic acid derivative under appropriate conditions to form the amide bond. The reaction conditions typically involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods: Industrial production of hCAII-IN-8 would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of automated synthesis equipment and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: hCAII-IN-8 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and aromatic rings. It can also participate in hydrogen bonding and hydrophobic interactions, which are crucial for its inhibitory activity against carbonic anhydrase II .

Common Reagents and Conditions: The common reagents used in the synthesis and reactions of hCAII-IN-8 include coupling agents like DCC or DIC, bases such as DIPEA or TEA, and solvents like DCM or DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .

Major Products Formed: The major product formed from the synthesis of hCAII-IN-8 is the amide compound itself. During its inhibitory action, hCAII-IN-8 forms a stable complex with carbonic anhydrase II, effectively blocking its enzymatic activity .

Mechanism of Action

hCAII-IN-8 exerts its effects by selectively inhibiting the enzyme carbonic anhydrase II. Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. hCAII-IN-8 binds to the active site of carbonic anhydrase II, forming a stable complex that prevents the enzyme from catalyzing this reaction. This inhibition reduces the production of bicarbonate and protons, which can have various physiological effects depending on the tissue and context .

Comparison with Similar Compounds

hCAII-IN-8 is unique among carbonic anhydrase inhibitors due to its high selectivity and potency against carbonic anhydrase II. Similar compounds include other carbonic anhydrase inhibitors such as acetazolamide, methazolamide, and dorzolamide. These compounds also inhibit carbonic anhydrase but may have different selectivity profiles and potencies . For example, acetazolamide and methazolamide are less selective and inhibit multiple isoforms of carbonic anhydrase, while dorzolamide is more selective for carbonic anhydrase II but less potent than hCAII-IN-8 .

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide

InChI

InChI=1S/C15H16N2O5S/c1-21-13-7-6-10(8-14(13)22-2)15(18)17-11-4-3-5-12(9-11)23(16,19)20/h3-9H,1-2H3,(H,17,18)(H2,16,19,20)

InChI Key

NXXHQVMWOQRKGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N)OC

Origin of Product

United States

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